5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-8-6-11(9(2)23-8)15-19-20-16(24-15)18-14(21)12-7-10(17)4-5-13(12)22-3/h4-7H,1-3H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCCMCGSXSVTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups are typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to hydrazine derivatives.
Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to exert its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(1-(2,5-dimethylfuran-3-yl)ethyl)-2,4-dimethoxyaniline
- 5-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, 5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential bioactivity, making it a valuable compound for various applications.
Biological Activity
5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a chloro group, a methoxy group, and an oxadiazole moiety linked to a dimethylfuran ring, which are significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds containing oxadiazole and furan moieties. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 6.75 ± 0.19 | DNA intercalation |
| Compound B | HCC827 (Lung) | 5.13 ± 0.97 | Protein kinase inhibition |
| Compound C | NCI-H358 (Lung) | 0.85 ± 0.05 | Apoptosis induction |
The presence of the oxadiazole ring is crucial for the interaction with DNA and subsequent antitumor activity .
Antimicrobial Activity
Compounds with similar structures have also demonstrated antimicrobial properties. The introduction of the dimethylfuran moiety has been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | Staphylococcus aureus | 15 |
| Compound E | Escherichia coli | 12 |
| Compound F | Pseudomonas aeruginosa | 10 |
These findings suggest that modifications in the chemical structure can lead to varying degrees of antimicrobial effectiveness .
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The chloro and methoxy substituents may enhance binding affinity to specific enzymes involved in cancer cell metabolism.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
Case Studies
A notable study evaluated the effects of a structurally related compound on lung cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. The results indicated that while the compound was effective in 2D cultures, its efficacy decreased in more physiologically relevant 3D environments .
Case Study Summary
- Objective : Assess antitumor efficacy in different culture systems.
- Findings : Higher IC50 values observed in 3D cultures suggest a need for further optimization of chemical structures to improve efficacy under more realistic conditions.
Q & A
Q. What are the key synthetic routes for 5-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core. For example, coupling 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride under reflux in triethylamine yields intermediates, followed by functionalization with methoxy and chloro substituents. Reaction monitoring via TLC and purification via recrystallization (e.g., pet-ether) are critical for purity . Optimizing solvent choice (e.g., pyridine for acylation) and stoichiometric ratios ensures high yields .
Q. How is the compound characterized for structural confirmation?
Techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and amide bond formation.
- Mass Spectrometry (MS) : For molecular weight confirmation.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., centrosymmetrical dimers via N–H⋯N bonds) .
- Elemental Analysis : Validates stoichiometry.
Q. What solvents and reaction conditions are optimal for synthesis?
Polar aprotic solvents (e.g., triethylamine, pyridine) are preferred for nucleophilic acyl substitution. Reflux temperatures (80–120°C) and pH control (neutral to mildly basic) minimize side reactions. Catalysts like coupling agents (e.g., DCC) improve amide bond formation efficiency .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity and bioactivity?
Electron-withdrawing groups (e.g., chloro) reduce oxadiazole ring electron density, enhancing electrophilicity for nucleophilic attacks. Methoxy groups increase solubility but may sterically hinder binding. Computational studies (e.g., DFT) model substituent effects on charge distribution, guiding structural modifications for target affinity .
Q. What strategies resolve contradictions in biological assay results?
Contradictions may arise from assay conditions (e.g., pH, solvent) or impurity interference. Mitigation includes:
Q. How is molecular docking used to predict target interactions?
Docking software (e.g., AutoDock) simulates binding poses with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase). Key steps:
Q. What are the challenges in scaling up synthesis for in vivo studies?
Scaling requires:
- Continuous Flow Reactors : Improve reproducibility and yield .
- Green Solvents : Replace pyridine with cyclopentyl methyl ether (CPME) for safety.
- Byproduct Management : Use scavengers (e.g., polymer-supported reagents) to simplify purification .
Methodological Considerations
Q. How to optimize reaction yields in heterocyclic functionalization?
- Stepwise Functionalization : Introduce chloro and methoxy groups sequentially to avoid steric clashes.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) .
- Catalytic Systems : Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What analytical methods detect trace impurities?
- HPLC-MS : Identifies byproducts (e.g., unreacted intermediates).
- GC-FID : Quantifies residual solvents (e.g., triethylamine).
- NMR Relaxation Measurements : Detect amorphous impurities undetected by XRD .
Q. How to assess stability under physiological conditions?
- Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and light. Monitor via LC-MS.
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) to evaluate metabolic susceptibility .
Data Interpretation and Reporting
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity?
Discrepancies may arise from solvation effects or protein flexibility. Solutions:
Q. What statistical methods validate structure-activity relationships (SAR)?
- Multivariate Analysis (PLS or PCA) : Correlate substituent properties (Hammett σ, LogP) with bioactivity.
- Bootstrapping : Assess robustness of regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
